molecular formula C11H13N3O B2548842 2,3-dimethyl-1H-indole-7-carbohydrazide CAS No. 5094-41-7

2,3-dimethyl-1H-indole-7-carbohydrazide

Cat. No.: B2548842
CAS No.: 5094-41-7
M. Wt: 203.245
InChI Key: FRSQFDGLGOOEBO-UHFFFAOYSA-N
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Description

2,3-dimethyl-1H-indole-7-carbohydrazide: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of functional groups to the indole nucleus often enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-1H-indole-7-carbohydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine derivatives. One common method includes the nucleophilic addition of hydrazine hydrate to an indole derivative, followed by dehydration to form the carbohydrazide . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-dimethyl-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole nucleus .

Comparison with Similar Compounds

Uniqueness: 2,3-dimethyl-1H-indole-7-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential biological activity. This functional group allows for further modifications and the development of new derivatives with improved properties .

Properties

IUPAC Name

2,3-dimethyl-1H-indole-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-6-7(2)13-10-8(6)4-3-5-9(10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSQFDGLGOOEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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